An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyr-Arg-Thr-Lys-Arg-AMC TFA (Trifluoroacetate), a fluorogenic peptide substrate, is a critical tool for the sensitive and specific measurement of proprotein convertase activity, particularly furin. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in research and drug development. Detailed experimental protocols for its use in enzymatic assays, quantitative data on its interaction with various proteases, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its effective implementation in the laboratory.
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide sequence pyroglutamyl-arginyl-threonyl-lysyl-arginine, covalently linked to a highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The trifluoroacetate (TFA) salt enhances the solubility and stability of the peptide. The core of its utility lies in the principle of fluorescence quenching and dequenching. In its intact form, the fluorescence of the AMC group is quenched. Upon proteolytic cleavage of the amide bond between the arginine residue and the AMC moiety by a target protease, the AMC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time. This property makes it an excellent substrate for studying the kinetics of proteases like furin and for high-throughput screening of their inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Pyr-Arg-Thr-Lys-Arg-AMC TFA is presented in the table below.
| Property | Value |
| Full Name | L-Pyroglutamyl-L-arginyl-L-threonyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin trifluoroacetate salt |
| Molecular Formula | C₃₇H₅₇N₁₃O₉ · xCF₃COOH |
| Molecular Weight | 827.93 g/mol (as free base) |
| CAS Number | 155575-02-3 (for the peptide-AMC conjugate) |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water and DMSO |
| Excitation Wavelength | ~380 nm |
| Emission Wavelength | ~460 nm |
| Storage Conditions | Store at -20°C to -70°C, protected from light. Avoid repeated freeze-thaw cycles. |
Quantitative Data: Enzyme Kinetics
Pyr-Arg-Thr-Lys-Arg-AMC is a substrate for several proprotein convertases (PCs). The Michaelis-Menten constant (Km) and specific activity values for the cleavage of this substrate by various PCs are crucial for designing and interpreting enzymatic assays.
| Enzyme | Km (μM)[1] | Specific Activity (units/μg)[1] |
| Furin | 6.5[1] | 10.8[1] |
| PC1/3 | 3.0[1] | 2.8[1] |
| PC2 | 6.6[1] | 11.9[1] |
| PC4 | 1.7[1] | 1.4[1] |
| PC5/6 | 2.0[1] | 2.1[1] |
| PC7 | 9.5[1] | 3.0[1] |
| PACE4 | 3.0[1] | 3.7[1] |
One unit of activity is defined as the amount of enzyme required to cleave 1 pmol/min of the substrate at 37°C.[1]
Experimental Protocols
This section provides a detailed methodology for a standard furin activity assay using Pyr-Arg-Thr-Lys-Arg-AMC TFA. This protocol can be adapted for other proprotein convertases with appropriate adjustments to buffer conditions.
Materials and Reagents
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Pyr-Arg-Thr-Lys-Arg-AMC TFA (lyophilized powder)
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Recombinant human furin
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Furin Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol[1]
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DMSO (for substrate stock solution)
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96-well black, flat-bottom microplates
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Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
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Furin inhibitor (e.g., Dec-RVKR-CMK) for control experiments
Preparation of Solutions
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Substrate Stock Solution (10 mM): Dissolve the lyophilized Pyr-Arg-Thr-Lys-Arg-AMC TFA in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
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Working Substrate Solution (100 μM): On the day of the experiment, dilute the 10 mM stock solution in Furin Assay Buffer to a final concentration of 100 μM.
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Enzyme Solution: Prepare a working solution of recombinant furin in Furin Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and the desired reaction rate. A typical starting concentration is in the low nanomolar range.
Assay Procedure
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Plate Setup: To each well of a 96-well black microplate, add the following components in the specified order:
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Sample Wells: 50 μL of Furin Assay Buffer and the sample containing furin activity.
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Positive Control: 50 μL of Furin Assay Buffer containing a known amount of recombinant furin.
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Negative Control (No Enzyme): 50 μL of Furin Assay Buffer.
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Inhibitor Control: 50 μL of Furin Assay Buffer containing recombinant furin and a furin inhibitor.
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Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the components to reach thermal equilibrium.
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Initiate Reaction: Add 50 μL of the 100 μM Working Substrate Solution to each well to initiate the enzymatic reaction. The final substrate concentration in the well will be 50 μM.
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Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (Ex/Em = 380/460 nm). Readings should be taken kinetically, for example, every 1-2 minutes for a total of 30-60 minutes.
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Data Analysis:
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Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot (RFU/min).
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Subtract the rate of the negative control (substrate autohydrolysis) from all other readings.
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To determine the specific activity of the enzyme, a standard curve of known concentrations of free AMC can be used to convert the RFU values to moles of product formed.
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For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.
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Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways where furin plays a crucial role and a typical experimental workflow for using Pyr-Arg-Thr-Lys-Arg-AMC TFA.
Furin's Role in Notch Signaling Pathway
